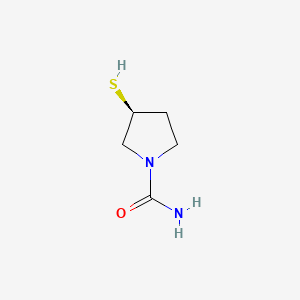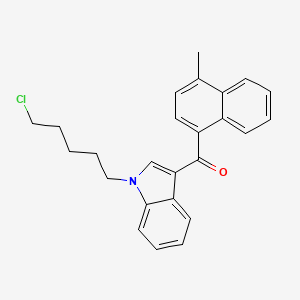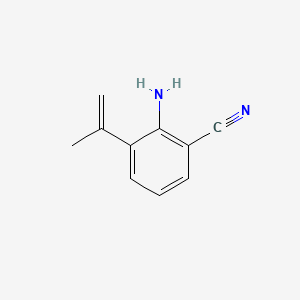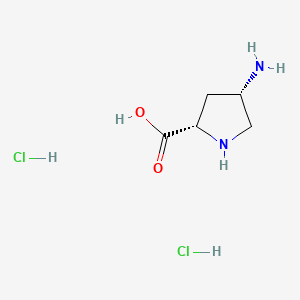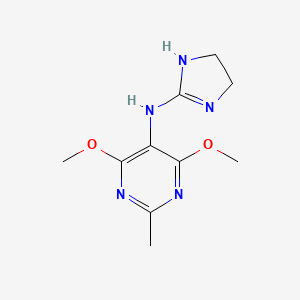
4-Methoxy Moxonidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy Moxonidine is a chemical compound known for its potential applications in various scientific fields. It is a derivative of moxonidine, which is a centrally acting antihypertensive agent. The compound is characterized by its unique structure, which includes a methoxy group attached to the moxonidine molecule. This modification imparts distinct properties to this compound, making it a subject of interest in research and industrial applications.
作用機序
Target of Action
Moxonidine Impurity B, also known as 4-Methoxymoxonidine, primarily targets the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata .
Mode of Action
As a selective agonist at the I1 receptor, 4-Methoxymoxonidine interacts with its targets by binding to the I1 receptor with high affinity . This binding leads to a decrease in sympathetic nervous system activity, and therefore, a decrease in blood pressure .
Biochemical Pathways
The interaction of 4-Methoxymoxonidine with the I1 receptor affects the sympathetic nervous system pathway. This results in a decrease in blood pressure . Moreover, it has been shown to have blood pressure-independent beneficial effects on the insulin resistance syndrome .
Pharmacokinetics
Moxonidine has a bioavailability of 88%, is metabolized in the liver (10-20%), and is excreted primarily through the kidneys (90%) .
生化学分析
Biochemical Properties
It is known that Moxonidine, the parent compound, interacts with imidazoline I1-receptors, which are found in the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . It would be interesting to investigate if 4-Methoxymoxonidine shares similar interactions.
Cellular Effects
Moxonidine has been shown to decrease sympathetic nervous system activity, thereby reducing blood pressure
Molecular Mechanism
Moxonidine acts primarily through the imidazoline I1 receptor
Metabolic Pathways
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Moxonidine involves several steps, starting with the preparation of key intermediates. One common method includes the reaction of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine with methanol in the presence of a base to introduce the methoxy group . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. Purification steps, such as crystallization and chromatography, are employed to isolate the final product .
化学反応の分析
Types of Reactions: 4-Methoxy Moxonidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts like phosphotungstic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
4-Methoxy Moxonidine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential neuroprotective and analgesic effects.
Medicine: Research is ongoing to explore its potential as an antihypertensive agent and its effects on insulin resistance.
類似化合物との比較
Moxonidine: The parent compound, known for its antihypertensive properties.
Clonidine: Another centrally acting antihypertensive agent with similar receptor affinity.
Rilmenidine: A selective imidazoline receptor agonist with similar pharmacological effects.
Uniqueness: 4-Methoxy Moxonidine is unique due to the presence of the methoxy group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This modification enhances its selectivity for imidazoline receptors and may reduce side effects compared to similar compounds .
特性
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)-4,6-dimethoxy-2-methylpyrimidin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-6-13-8(16-2)7(9(14-6)17-3)15-10-11-4-5-12-10/h4-5H2,1-3H3,(H2,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOAVLDLJHAHLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)OC)NC2=NCCN2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

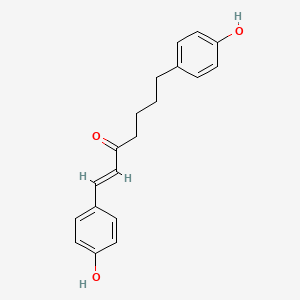
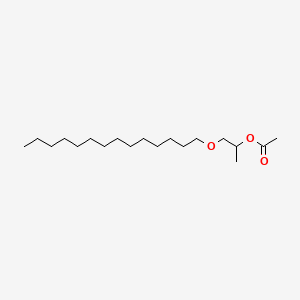
![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)
![(2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol](/img/structure/B592647.png)

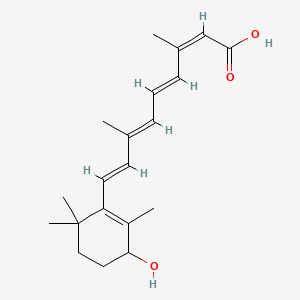
![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)
